molecular formula C7H14ClN B6600757 (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride CAS No. 2151814-82-1

(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B6600757
CAS No.: 2151814-82-1
M. Wt: 147.64 g/mol
InChI Key: LTNWXCLOQADRFO-FYZOBXCZSA-N
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Description

(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride is a chiral spirocyclic compound of high value in medicinal chemistry and drug discovery. Its unique structure, featuring a spirally-fused cyclopropane ring, serves as a three-dimensional scaffold that can improve the potency and physicochemical properties of drug candidates. This compound is specifically designed for the synthesis of sophisticated small molecules, where it can act as a key chiral intermediate or a constrained amine. The (R)-configuration at the 6-position is critical for achieving stereoselective interactions with biological targets. Analogs of the 5-azaspiro[2.4]heptane core, such as the carboxylic acid derivative, are well-established intermediates in the synthesis of leading antiviral therapeutics. For instance, this structural motif is a key component in Ledipasvir, a direct-acting antiviral agent used to treat Hepatitis C virus (HCV) infection, where it functions as an NS5A inhibitor . The compact, strained nature of the spiro[2.4]heptane system is of significant interest for constructing novel protease inhibitors, kinase inhibitors, and other targeted therapies. This product is provided as the hydrochloride salt to enhance its stability and solubility for handling in various research applications. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the Certificate of Analysis for specific data on purity, chirality, and spectroscopic characteristics.

Properties

IUPAC Name

(6R)-6-methyl-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNWXCLOQADRFO-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis via Spirocyclic Intermediate Formation

The construction of the 5-azaspiro[2.4]heptane core often begins with cyclopropane-containing precursors. A key approach involves the asymmetric annulation of imines with cyclopropane derivatives. For instance, a 2020 study demonstrated the use of a chiral catalyst (9) to mediate the reaction between imine 7 and cyclopropane 10 in a toluene/dichloromethane solvent system at –20°C . The resulting amine 12 was isolated in 85% yield after 48 hours of stirring, followed by aqueous extraction and MgSO₄ drying . Subsequent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group in 6 using 50% KOH yielded the carboxylic acid derivative 5 , a critical intermediate for further functionalization .

This method’s stereochemical outcome hinges on the catalyst’s enantioselectivity, which achieved an enantiomeric excess (ee) of >98% . The final hydrochlorination step involved treating the free base with HCl in ethyl acetate, yielding the target compound with minimal racemization .

Halogenation and Stereoselective Ring Closure

A 2014 patent detailed a halogenation-based route to access the (S)-enantiomer of 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be adapted for the (R)-configured methyl derivative . The process begins with compound 5a , where a hydroxyl group is converted to a bromine or iodine leaving group (LG) using halide reagents like CBr₃CO₂Na . Ring closure is induced under basic conditions (e.g., KOH or NaH) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at temperatures below 0°C to preserve stereointegrity .

Key advantages of this method include:

  • High stereoselectivity : The use of low-temperature conditions (–20°C) and chiral auxiliaries ensures >98% ee without requiring chromatographic separation .

  • Scalability : The reaction tolerates gram-scale batches, with a 73% yield reported for the dibromo intermediate .

Protection-Deprotection Strategies for Amino Group Functionalization

Introducing the methyl group at position 6 necessitates careful protection of the secondary amine. A common strategy involves Boc protection using di-tert-butyl dicarbonate in the presence of a base like triethylamine . For example, compound 3 was treated with Boc₂O in dichloromethane, followed by halogenation to yield 5a . Deprotection under acidic conditions (e.g., HCl in dioxane) then affords the hydrochloride salt .

Critical parameters for this route include:

  • Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates and minimize side reactions .

  • Temperature control : Reactions performed at 70°C with Bu₄NBr as a phase-transfer catalyst improved yields to 85% .

Resolution of Racemic Mixtures via Chiral Chromatography

For non-stereoselective syntheses, chiral HPLC or enzymatic resolution can separate enantiomers. A 2025 PubChem entry for the (S)-enantiomer’s hydrochloride salt highlights the commercial availability of chiral columns (e.g., Chiralpak AD-H) capable of resolving such compounds . However, this method is less efficient for large-scale production due to high costs and lower throughput.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Chiral Pool SynthesisCatalytic annulation, hydrolysis78–85>98High
HalogenationLG substitution, ring closure73>98Moderate
Protection-DeprotectionBoc protection, acidic deprotection8598High
Asymmetric HydrogenationNot reported (hypothetical)N/AN/AModerate
Chiral ResolutionHPLC separation40–6099.5Low

Chemical Reactions Analysis

Types of Reactions

(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride with analogous compounds:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Features
(6R)-6-Methyl-5-azaspiro[2.4]heptane HCl 6R-methyl C₇H₁₄ClN Not specified Chiral center, spirocyclic rigidity
7-Fluoro-5-azaspiro[2.4]heptane HCl 7-fluoro C₆H₁₁ClFN 351369-07-8 Enhanced electronegativity
7,7-Difluoro-5-azaspiro[2.4]heptane HCl 7,7-difluoro C₆H₁₀ClF₂N 115273 Increased metabolic stability
7-Methoxy-5-azaspiro[2.4]heptane HCl 7-methoxy C₇H₁₃ClNO CID 16738289 Ether-linked solubility modifier
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid HCl 6S-carboxylic acid C₇H₁₁ClNO₂ 2200278-74-4 Acidic functionality for conjugation
1,1-Difluoro-5-azaspiro[2.4]heptane 1,1-difluoro (non-HCl salt) C₆H₉F₂N 1215166-77-0 Lipophilicity enhancement

Key Observations :

  • Substituent Effects: Fluorine substituents (e.g., 7-fluoro, 7,7-difluoro) increase electronegativity and metabolic stability, making these derivatives suitable for CNS-targeting drugs .
  • Functional Groups : Carboxylic acid derivatives (e.g., (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid HCl) enable conjugation with other moieties in API synthesis .
  • Stereochemistry : The 6R configuration in the target compound contrasts with the 6S-carboxylic acid derivative, highlighting the role of chirality in bioactivity .

Physicochemical Properties

Property (6R)-6-Methyl-5-azaspiro[2.4]heptane HCl 7-Fluoro-5-azaspiro[2.4]heptane HCl 7-Methoxy-5-azaspiro[2.4]heptane HCl
Molecular Weight (g/mol) 151.65 (calculated) 151.61 177.64 (calculated)
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvent-soluble Moderate in DMSO Enhanced in polar solvents
Stability Stable under inert conditions Sensitive to hydrolysis Stable at 2–8°C

Notes:

  • The parent compound (5-azaspiro[2.4]heptane HCl) has a melting point of 2–8°C and requires inert storage .
  • Fluorinated derivatives exhibit higher lipophilicity, impacting blood-brain barrier penetration .

Biological Activity

(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride is a bicyclic compound with significant potential in neuropharmacology due to its unique structural characteristics. This article explores its biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

The compound has the molecular formula C7H14ClN and a molecular weight of approximately 151.65 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential anxiolytic and antidepressant-like properties . The compound may modulate receptor activity, leading to various biological effects, although the exact molecular targets and pathways remain to be fully elucidated.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may have anxiolytic and antidepressant effects by influencing serotonin and dopamine pathways .
  • Anticonvulsant Properties : Related compounds in the spirocyclic family have shown anticonvulsant activity in various models, suggesting that this compound could exhibit similar effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Neurotransmitter Interaction : A study demonstrated that related spirocyclic compounds could inhibit neurotransmitter uptake, indicating a potential mechanism for their anxiolytic effects .
  • Anticonvulsant Activity : In research evaluating new anticonvulsants, derivatives of azaspiro compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The findings indicated protective effects against seizures, which could be relevant for this compound .
  • Receptor Binding Studies : Binding affinity studies suggest that this compound may interact competitively with certain receptors, similar to other neuroactive compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane1286754-97-9Exhibits different receptor selectivity
(6S)-5-benzyloxycarbonyl-5-azaspiro[2.4]heptane1256388-47-2Contains a benzyloxy group affecting solubility
(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid152723-56-3Carboxylic acid functionality alters reactivity

This table highlights the specific methyl substitution and spiro configuration of this compound, which may influence its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules with amino and ketone groups under acidic or basic conditions. For example, spirocyclic amines are often synthesized via [2+2] cycloaddition or tribromopentaerythritol cyclization, followed by HCl salt formation . Key parameters include temperature (0–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., Pd-mediated reactions for stereochemical control). Optimization of these factors can achieve yields >70% and enantiomeric excess (ee) >95% .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the spirocyclic structure. For example, the methyl group at C6 in the (6R) configuration shows distinct coupling patterns (e.g., 3JHH^3J_{H-H} values) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS (expected [M+H]⁺ at m/z 148.1) ensure purity (>95%) and detect byproducts like uncyclized precursors .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme Inhibition : Beta-lactamase inhibition assays (IC₅₀ measurements) due to structural similarity to known ESBL inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) using tritiated analogs .
  • Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to establish safe working concentrations (typical IC₅₀ > 100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or carboxylate substitution) impact the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Fluorination : Adding fluorine at C7 (e.g., 7-fluoro derivatives) enhances metabolic stability (t₁/₂ increase by 2–3× in liver microsomes) and blood-brain barrier penetration (logP reduction from 1.8 to 1.2) .
  • Carboxylate Substitution : Methyl ester derivatives (e.g., (6S)-6-carboxylate) improve aqueous solubility (logS from -3.5 to -2.1) but may reduce membrane permeability .
  • SAR Studies : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinities .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., clavulanic acid for beta-lactamase assays) to calibrate assay conditions .
  • Batch Analysis : Compare purity, stereochemistry, and salt forms (e.g., hydrochloride vs. freebase) across studies, as these factors can alter activity by >10-fold .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers in datasets from public repositories like PubChem .

Q. What industrial-scale synthesis techniques can be adapted for lab-scale production without compromising enantiopurity?

  • Methodological Answer :

  • Continuous Flow Reactors : Enable precise control of residence time (30–120 s) and temperature (±1°C), achieving >90% yield with <2% racemization .
  • Crystallization-Driven Purification : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the (6R)-enantiomer from racemic mixtures .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF, maintaining reaction efficiency while reducing environmental impact .

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